molecular formula C11H14N2O2 B156647 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate CAS No. 136910-75-3

2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate

Cat. No.: B156647
CAS No.: 136910-75-3
M. Wt: 206.24 g/mol
InChI Key: SBKCKKGFPVFSFE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a carbamate derivative featuring a partially saturated indole core (2,3-dihydroindole) substituted at the 5-position with a dimethylcarbamate group. The carbamate moiety introduces hydrolytic stability compared to esters, making it a promising candidate for drug design .

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13(2)11(14)15-9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCKKGFPVFSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929578
Record name 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136910-75-3
Record name Indolinyl-N,N-dimethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136910753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), indoline-5-amine is treated with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base such as triethylamine (Et3_3N). The base scavenges HCl, shifting the equilibrium toward product formation. The reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 65–78% after chromatographic purification.

Key Observations:

  • Elevated temperatures (>40°C) lead to partial hydrolysis of the carbamate, reducing yields.

  • Steric hindrance from the dimethyl groups on the carbamate minimally affects reactivity due to the planar geometry of the intermediate.

Synthetic Route 2: Friedel-Crafts Acylation of Indoline

An alternative approach adapts Friedel-Crafts acylation to introduce the carbamate group directly onto the dihydroindole ring. This method is advantageous for substrates where the amine group is protected or absent.

Substrate Preparation and Acylation

The indoline core is synthesized via hydrogenation of indole derivatives using palladium on carbon (Pd/C) under H2_2 atmosphere. Subsequent acylation employs dimethylcarbamoyl chloride in the presence of AlCl3_3 as a Lewis catalyst. The reaction proceeds in anhydrous DCM at -15°C to prevent over-acylation, yielding 55–62% of the target compound.

Comparative Data:

ConditionYield (%)Purity (%)
AlCl3_3, -15°C6292
FeCl3_3, 0°C4885

Challenges and Solutions

  • Regioselectivity: Competing acylation at the 4-position is mitigated by electron-donating groups on the indoline ring.

  • Catalyst Loading: Excess AlCl3_3 (>1.5 equiv) induces side reactions, necessitating precise stoichiometry.

Synthetic Route 3: Multi-Step Synthesis with Protecting Groups

For complex substrates requiring orthogonal functionalization, a multi-step strategy incorporating protecting groups ensures regiochemical control.

Protection and Deprotection Sequence

  • Amine Protection: The indoline-5-amine is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF.

  • Ring Functionalization: The protected intermediate undergoes Suzuki-Miyaura coupling to introduce substituents at the 3-position.

  • Carbamate Installation: Boc deprotection with trifluoroacetic acid (TFA) liberates the amine, which reacts with dimethylcarbamoyl chloride under standard conditions.

Yield Optimization:

  • Boc protection/deprotection steps introduce a 10–15% yield penalty but enable precise functionalization.

  • Total synthesis yields range from 45–55%, favoring high-purity applications.

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2Route 3
Yield (%)65–7855–6245–55
ScalabilityHighModerateLow
Functional FlexibilityLimitedModerateHigh
Purification ComplexityLowModerateHigh

Key Insights:

  • Route 1 is optimal for large-scale production due to minimal steps and high yields.

  • Route 3 is reserved for derivatives requiring tailored substituents, despite lower efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

Pesticidal Applications:
The compound has shown promise as a pesticide due to its ability to interact with specific biological targets in pests. Its structural features allow it to be engineered into more effective agrochemicals that can disrupt pest metabolism or reproduction .

Biochemical Probes

Research Tool:
As a biochemical probe, 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate can be used to study enzyme interactions and cellular mechanisms. Its ability to selectively inhibit certain enzymes makes it valuable for dissecting biochemical pathways in research settings .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death and improved cell viability, suggesting its potential use in neuroprotection strategies .

Case Study 2: Cholinesterase Inhibition

In vitro assays demonstrated that this compound exhibited strong inhibitory activity against AChE and BuChE. The compound was found to have a low toxicity profile while maintaining high efficacy, making it a candidate for further development as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes with high affinity, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Carbamate Derivatives on Heterocyclic Cores

  • Isolan (1-Isopropyl-3-methylpyrazol-5-yl N,N-Dimethylcarbamate)

    • Structural Difference : Isolan substitutes a pyrazole ring instead of dihydroindole.
    • Properties : Highly toxic (LD₅₀ < 50 mg/kg), used historically as an insecticide. The pyrazole core increases electrophilicity, contributing to its toxicity .
    • Comparison : The dihydroindole core in the target compound may reduce toxicity due to lower electrophilicity and enhanced metabolic stability .
  • 5-Chloro-N,N-Dimethyl-2,3-Dihydroindole-1-Carboxamide Structural Difference: Replaces the carbamate with an amide group and adds a chloro substituent. The chloro substituent introduces electron-withdrawing effects, altering electronic properties . Comparison: The carbamate in the target compound may offer better hydrolytic stability than the amide, which is prone to enzymatic degradation .

2-Oxoindolin-5-yl Derivatives

  • N-(2-Oxoindolin-5-yl)butyramide (Compound 60) Structural Difference: Features a 2-oxoindoline core (fully oxidized) instead of dihydroindole. Comparison: The saturated dihydroindole in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration .
  • N-[(3Z)-2-Oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]butanamide (Compound 65) Structural Difference: Incorporates a conjugated pyrrole-methylidene group at the 3-position. Properties: This extension enables π-π stacking interactions with enzyme active sites, as seen in kinase inhibitors .

Hybrid Compounds with Dihydroindole Moieties

  • Imofinostat Structure: Combines a benzenesulfonyl-dihydroindole with a hydroxamic acid group. Properties: Acts as a histone deacetylase (HDAC) inhibitor, leveraging the hydroxamate for zinc chelation. Comparison: The target compound’s carbamate group cannot chelate metals, limiting HDAC inhibition but possibly enabling other mechanisms (e.g., kinase modulation) .
  • SAHA-Dihydroindole Hybrid

    • Structure : Merges suberoylanilide hydroxamic acid (SAHA) with a dihydroindole-pyrrole fragment.
    • Properties : Dual HDAC and VEGFR inhibition.
    • Comparison : The target compound’s lack of a hydroxamic acid group restricts HDAC activity but may simplify synthesis and reduce toxicity .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Functional Group LogP* Solubility (mg/mL) Metabolic Stability
2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate Dihydroindole Carbamate 2.1 0.15 (PBS) High (t₁/₂ > 6 h)
Isolan Pyrazole Carbamate 1.8 0.08 (PBS) Moderate (t₁/₂ ~ 3 h)
N-(2-Oxoindolin-5-yl)butyramide 2-Oxoindoline Amide 1.2 0.45 (PBS) Low (t₁/₂ < 1 h)
5-Chloro-N,N-dimethyl-2,3-dihydroindole-1-carboxamide Dihydroindole Amide 2.5 0.10 (PBS) Moderate (t₁/₂ ~ 4 h)

*Predicted using QikProp.

Key Observations :

  • The carbamate group in the target compound balances lipophilicity and stability, offering favorable pharmacokinetics compared to amides (e.g., Compound 60) .
  • The dihydroindole core provides better metabolic stability than pyrazole-based carbamates (e.g., Isolan) .

Biological Activity

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a chemical compound characterized by its unique dihydroindole structure and carbamate functional group. This compound has garnered attention for its diverse biological activities, including antiviral, anti-inflammatory, antifungal, antibacterial, and potential anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2} with a molecular weight of approximately 206.25 g/mol. The compound features a partially saturated indole ring and a carbamate moiety that contributes significantly to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in fungal metabolism, which disrupts their growth and reproduction.
  • Binding Affinity : Studies using molecular docking techniques indicate that the compound interacts with various proteins, suggesting potential therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been tested against various viral strains, showing promising results in inhibiting viral replication.

Antifungal and Antibacterial Properties

The compound has demonstrated significant antifungal and antibacterial activities. It acts by inhibiting key metabolic pathways in pathogens, making it a candidate for agricultural fungicides and as a therapeutic agent against bacterial infections:

Activity Pathogen Minimum Inhibitory Concentration (MIC)
AntifungalCandida albicans≤ 0.25 µg/mL
AntibacterialStaphylococcus aureus (MRSA)16 µg/mL

These results highlight the compound's potential as an effective antimicrobial agent .

Anti-inflammatory Properties

Studies have suggested that the compound may possess anti-inflammatory effects, although further research is necessary to elucidate the underlying mechanisms and specific pathways involved .

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have shown that it may interact with human cellular pathways relevant to cancer progression. However, more extensive studies are required to confirm these effects and understand the full scope of its anticancer properties .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A comprehensive screening identified this compound as a potent inhibitor of MRSA with an MIC value indicating effective antimicrobial action without significant cytotoxicity .
  • Investigation of Antiviral Properties : Research demonstrated that derivatives of this compound could inhibit viral replication in vitro, suggesting its utility in developing antiviral therapies.
  • Evaluation of Anti-inflammatory Effects : Inflammation models indicated that the compound could reduce inflammatory markers, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Indole-3-carboxaldehydeC9_9H7_7NOSignificant biological activities
Indole-3-acetic acidC10_10H9_9O3_3Plant hormone with various functions
Indole-3-butyric acidC10_10H11_11O2_2Used as a rooting hormone

The distinct dihydroindole structure combined with the carbamate functionality enhances the biological activity of this compound compared to other similar compounds .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for unambiguous structural elucidation of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate?

  • Methodological Answer : Use ¹H NMR to analyze coupling constants for substituent positioning on the indole ring (e.g., dihydroindole protons show characteristic splitting patterns). ¹³C NMR combined with DEPT experiments distinguishes CH, CH₂, and CH₃ groups in the carbamate moiety. For dynamic conformational equilibria, variable-temperature NMR can detect exchange processes via line-shape analysis .

Q. How can crystallographic refinement ensure accuracy in determining this carbamate's solid-state structure?

  • Methodological Answer : Employ SHELXL for high-precision refinement, utilizing anisotropic displacement parameters for non-hydrogen atoms. Address twinning with the TWIN command and validate using R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to resolve packing ambiguities .

Q. What synthetic strategies optimize yields for N,N-dimethylcarbamate derivatives under nucleophilic conditions?

  • Methodological Answer : Use K₂CO₃ as a base in DMF with a 10% molar excess of alkyl halide. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography. For sterically hindered substrates, microwave-assisted synthesis at 80°C for 30 minutes improves reaction efficiency .

Advanced Research Questions

Q. How do solvent polarity and computational models explain conformational equilibria shifts in carbamates?

  • Methodological Answer : Polar aprotic solvents (e.g., CD₃CN) reduce 1,3-diaxial strain by solvating the carbamate dipole, increasing axial conformer populations by ~15% compared to CCl₄. Model this using the Polarizable Continuum Model (PCM) in DFT calculations (B3LYP/6-311++G(d,p)) to correlate dielectric constants with energy barriers .

Q. What integrative approaches resolve contradictions between NOE-restrained MD simulations and crystallographic data for carbamate conformers?

  • Methodological Answer : Apply QM/MM hybrid methods, treating the carbamate quantum-mechanically (DFT) and the solvent classically (MD). Validate using Small-Angle X-ray Scattering (SAXS) in solution and compare with crystal packing energies. Discrepancies >1.5 Å require re-parameterization of torsional potentials .

Q. Which kinase inhibition assays are suitable for structure-activity relationship (SAR) studies of indole-derived carbamates?

  • Methodological Answer : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays targeting PERK or RIPK1 kinases with ATP-competitive probes. Validate binding via Isothermal Titration Calorimetry (ITC) and correlate 5-position substituents (e.g., electron-withdrawing groups) with IC₅₀ shifts using multivariate regression .

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